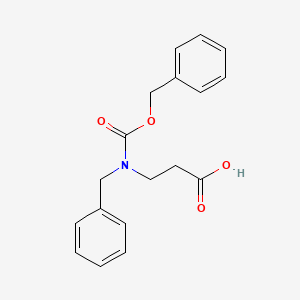

3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-17(21)11-12-19(13-15-7-3-1-4-8-15)18(22)23-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNBASLLMGVXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573962 | |

| Record name | N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252919-08-7 | |

| Record name | N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and available data for 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid, a substituted β-alanine derivative of interest in synthetic and medicinal chemistry.

Chemical Structure and Identity

IUPAC Name: N-benzyl-N-[(benzyloxy)carbonyl]-beta-alanine

CAS Number: 252919-08-7

Molecular Formula: C₁₈H₁₉NO₄

Molecular Weight: 313.35 g/mol

Structure:

(Structure representation)

Physicochemical Properties

Limited experimental data for the specific physicochemical properties of this compound is available in public literature. The following table summarizes the available information.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | 95% | |

| pKa (Predicted) | 4.45 ± 0.10 | |

| Storage Temperature | Ambient |

Synthesis

An In-depth Technical Guide to the Chemical Synthesis of N-Benzyl-N-Cbz-beta-alanine

This technical guide provides a comprehensive overview of the chemical synthesis of N-Benzyl-N-Cbz-beta-alanine, a disubstituted β-amino acid derivative of interest to researchers and scientists in the field of drug development and peptide chemistry. The synthesis is presented as a two-step process involving the protection of the amino group of β-alanine with a carboxybenzyl (Cbz) group, followed by the benzylation of the resulting N-Cbz-β-alanine. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy

The synthesis of N-Benzyl-N-Cbz-beta-alanine is most effectively achieved through a two-step synthetic sequence. The initial step involves the protection of the amino group of β-alanine using benzyl chloroformate under basic conditions. This is a standard procedure known as the Schotten-Baumann reaction, which yields N-Cbz-β-alanine.[1][2] The subsequent step is the N-benzylation of the Cbz-protected intermediate. This reaction requires a strong base to deprotonate the carbamate nitrogen, followed by alkylation with benzyl bromide to afford the final product.[3]

Experimental Protocols

Step 1: Synthesis of N-Cbz-beta-alanine

This protocol outlines the N-protection of β-alanine using benzyl chloroformate.

Materials:

-

β-Alanine

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)[1]

-

Benzyl chloroformate (Cbz-Cl)[2]

-

Water (H₂O)

-

Diethyl ether or Ethyl Acetate[2]

-

Hydrochloric acid (HCl)[1]

Procedure:

-

In a round-bottom flask, dissolve β-alanine (1.0 eq) in an aqueous solution of sodium carbonate (2.0-3.0 eq) or 2N sodium hydroxide.[1][2]

-

Cool the stirred solution to 0-5 °C in an ice bath.[2]

-

Slowly and dropwise, add benzyl chloroformate (1.1-1.5 eq) to the reaction mixture. It is crucial to maintain the temperature below 10 °C throughout the addition to minimize hydrolysis of the benzyl chloroformate.[2][3]

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours or overnight.[1][2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylate and cause the N-Cbz-β-alanine to precipitate.[1]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Cbz-β-alanine.[2]

Step 2: Synthesis of N-Benzyl-N-Cbz-beta-alanine

This protocol describes the N-benzylation of the previously synthesized N-Cbz-β-alanine.

Materials:

-

N-Cbz-β-alanine (from Step 1)

-

Sodium hydride (NaH)[3]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]

-

Benzyl bromide (BnBr)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Cbz-β-alanine (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1-1.5 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. The use of a strong base like NaH is crucial for the deprotonation of the less acidic N-H bond of the carbamate.[3]

-

Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

-

Slowly add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Benzyl-N-Cbz-beta-alanine.[3]

Data Presentation

The following table summarizes the key quantitative data for the described synthetic procedures.

| Parameter | Step 1: N-Cbz Protection | Step 2: N-Benzylation |

| Starting Material | β-Alanine | N-Cbz-β-alanine |

| Reagents | Benzyl chloroformate, Sodium Carbonate/Hydroxide | Sodium Hydride, Benzyl Bromide |

| Solvent | Water | Anhydrous DMF or DMSO |

| Molar Equivalents | β-Alanine (1.0), Cbz-Cl (1.1-1.5), Base (2.0-3.0) | N-Cbz-β-alanine (1.0), NaH (1.1-1.5), BnBr (1.1-1.2) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-6 hours | 4-12 hours |

| Typical Yield | 85-95%[3] | Varies, typically moderate to good |

Mandatory Visualization

The following diagrams illustrate the overall experimental workflow and the logical relationship between the two synthetic steps.

Caption: Experimental workflow for the synthesis of N-Benzyl-N-Cbz-beta-alanine.

Caption: Logical relationship of the synthetic steps.

References

3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid, a unique N,N-disubstituted β-amino acid. Due to its distinct structural features, incorporating both a benzyl and a benzyloxycarbonyl (Cbz) protecting group, this compound presents interesting possibilities as a building block in peptide synthesis and medicinal chemistry. This document details its physicochemical properties, a proposed synthesis protocol, and its potential applications in the development of novel therapeutics. The strategic presence of two different benzyl-type groups on the nitrogen atom offers a platform for selective deprotection strategies, a valuable attribute in complex organic synthesis.

Introduction

β-amino acids are crucial components in the field of medicinal chemistry, primarily for their role in the synthesis of peptidomimetics and other biologically active molecules. Their incorporation into peptide backbones can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles of peptide-based drugs. The N-protection of amino acids is a fundamental step in peptide synthesis, preventing unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.

This compound is a derivative of β-alanine with both a benzyl (Bn) and a benzyloxycarbonyl (Cbz) group attached to the amino nitrogen. This N,N-disubstitution pattern is less common than monosubstitution and offers unique opportunities for creating complex molecular architectures. The presence of two distinct groups on the nitrogen atom allows for potential stepwise or differential cleavage, enabling the synthesis of more complex peptide structures or other organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 252919-08-7 |

| Molecular Formula | C₁₈H₁₉NO₄ |

| Molecular Weight | 313.35 g/mol |

| IUPAC Name | 3-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid |

| Appearance | Expected to be a solid |

Synthesis Protocol

3.1. Proposed Synthesis Workflow

The logical workflow for the proposed synthesis is outlined below.

Caption: Proposed two-step synthesis of the target compound.

3.2. Experimental Procedure

Step 1: Synthesis of 3-(Benzylamino)propanoic acid

-

Dissolution: In a round-bottom flask, dissolve β-alanine (1 equivalent) in an aqueous solution of a suitable base, such as sodium bicarbonate (2.5 equivalents).

-

Addition of Alkylating Agent: To the stirred solution, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl bromide. Acidify the aqueous layer to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl), which should precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the 3-(benzylamino)propanoic acid (1 equivalent) from Step 1 in an aqueous solution of a base such as sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Protecting Agent: While vigorously stirring the solution, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl to precipitate the final product.

-

Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic characteristics can be predicted based on its chemical structure.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | - Aromatic protons from the benzyl and benzyloxycarbonyl groups (multiplets, ~7.2-7.4 ppm).- Methylene protons of the Cbz group (~5.1 ppm).- Methylene protons of the benzyl group (~4.5 ppm).- Methylene protons of the propanoic acid backbone (triplets, ~2.5-3.5 ppm).- Carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~175 ppm).- Carbonyl carbon of the carbamate (~156 ppm).- Aromatic carbons (~127-137 ppm).- Methylene carbons of the benzyl and Cbz groups (~67 ppm and ~52 ppm respectively).- Methylene carbons of the propanoic acid backbone (~30-45 ppm). |

| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1710 cm⁻¹).- C=O stretch of the carbamate (~1690 cm⁻¹).- Aromatic C-H stretches (~3030 cm⁻¹).- Aliphatic C-H stretches (~2850-2950 cm⁻¹). |

| Mass Spectrometry | - Expected [M+H]⁺ peak at m/z 314.14. |

Applications in Drug Development and Research

As a protected β-amino acid, this compound is a potentially valuable building block for the synthesis of:

-

Peptidomimetics: Its incorporation into peptide chains can enhance stability against enzymatic degradation, a critical factor in drug design.

-

Foldamers: The constrained nature of N-substituted β-amino acids can be exploited to create novel, well-defined secondary structures in synthetic oligomers.

-

Complex Organic Molecules: The carboxylic acid functionality allows for a variety of chemical transformations, including amidation, esterification, and reduction, making it a versatile intermediate in multi-step syntheses.

The presence of both a benzyl and a benzyloxycarbonyl group on the nitrogen atom opens up possibilities for orthogonal deprotection strategies. For instance, the Cbz group can be selectively removed via hydrogenolysis while the N-benzyl group remains intact, allowing for further functionalization at the nitrogen atom.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in scientific literature detailing the direct involvement of this compound in any signaling pathways. Its primary role is anticipated to be as a synthetic intermediate rather than a biologically active molecule itself. The logical relationship in its utility lies in its role as a precursor in a synthetic workflow.

The Enduring Legacy of the Carboxybenzyl Group: An In-depth Technical Guide to its Role in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. Among the arsenal of protective groups available to chemists, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, holds a significant place in the history and current practice of peptide chemistry.[1][2] This technical guide provides a comprehensive overview of the Cbz protecting group, detailing its introduction, stability, and cleavage, and offering a critical comparison with other common protecting groups. This document is intended to be a practical resource, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the strategic application of the Cbz group in their synthetic endeavors.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to protect the α-amino group of an amino acid, transforming the nucleophilic amine into a much less reactive carbamate.[3][4] This protection is crucial to prevent the uncontrolled polymerization of amino acids during peptide bond formation.[5] The Cbz group is valued for its robustness, being stable under a wide range of conditions, including those that are basic and mildly acidic.[6][7]

Advantages of the Cbz Group:

-

Stability: The Cbz group is stable to both acidic and basic conditions, providing a wide window for various reaction conditions during multi-step synthesis.[6]

-

Reduced Racemization: The urethane-type protection offered by the Cbz group helps to suppress the formation of racemization-prone oxazolone intermediates, particularly in solution-phase synthesis.[3][8]

-

Cost-Effectiveness: The reagent for introducing the Cbz group, benzyl chloroformate (Cbz-Cl), is generally more economical than reagents used for Boc and Fmoc protection.[8]

-

Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the protected amino acid, facilitating purification.[9]

Disadvantages of the Cbz Group:

-

Harsh Cleavage Conditions: While versatile, some methods for Cbz removal, such as using HBr in acetic acid or sodium in liquid ammonia, are harsh and may not be compatible with sensitive functional groups.[1][10]

-

Limited Applicability in Standard SPPS: The typical cleavage method for Cbz, catalytic hydrogenolysis, is not readily compatible with standard solid-phase peptide synthesis (SPPS) protocols which often employ acid-labile resins and side-chain protecting groups.[5] However, it finds significant use in solution-phase synthesis and for the protection of side chains, such as the lysine side chain.[1][5]

-

Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like methionine and cysteine.[1]

The Chemistry of Cbz Protection and Deprotection

Introduction of the Cbz Group

The Cbz group is typically introduced by the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, a reaction often referred to as the Schotten-Baumann reaction.[4] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate.

Caption: Mechanism of Cbz protection of an amino group.

Cleavage of the Cbz Group

A key advantage of the Cbz group is the variety of methods available for its removal, allowing for orthogonality with other protecting groups.[7]

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[9] This involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor in a process called catalytic transfer hydrogenation (e.g., using ammonium formate).[11][12] The reaction proceeds by cleavage of the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.[12]

Caption: Cbz deprotection via catalytic hydrogenolysis.

Strong acidic conditions can also be used to cleave the Cbz group.[9] A common reagent for this is a solution of hydrogen bromide (HBr) in acetic acid.[9][13] This method is harsher than hydrogenolysis and is typically used when the substrate contains functional groups that are sensitive to catalytic reduction.

Another method for Cbz removal is the use of sodium in liquid ammonia.[10][14] This is a powerful reducing system but is also very harsh and can lead to undesired side reactions if not carefully controlled.[14]

Quantitative Data Summary

The efficiency of Cbz protection and deprotection is crucial for its practical application. The following tables summarize representative quantitative data for these reactions.

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [7] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [7] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [7] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [7] |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [7] |

| Table 1: Representative Yields for Cbz Protection of Various Amines. |

| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) | Reference |

| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%), H₂ (1 atm), H₂O (with TPGS-750-M), RT, < 2 h | >95 | [12] |

| N-Cbz-dioctylamine | 10% Pd/C, H₂ (1 atm), Ethyl acetate, RT, 3 h | 98 | [12] |

| Various Cbz-amines | Pd/C, Ammonium Formate, i-PrOH, Microwave, ~10 min | High | |

| Cbz-protected peptide | 30% HBr in acetic acid, pentamethylbenzene, thioanisole, 60-90 min | Not specified | |

| Table 2: Comparison of Cbz Deprotection Methods and Yields. |

Experimental Protocols

The following are detailed experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol for Cbz Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using benzyl chloroformate.

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or 2 M NaOH in a flask and cool the solution to 0 °C in an ice bath.[7][15]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C and the pH is kept between 9-10 by the simultaneous addition of 2 M NaOH if necessary.[9][15]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[7][15]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[7][15]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[7][15]

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.[7][15]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[7]

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the removal of the Cbz group using catalytic hydrogenation with H₂ gas.

-

Setup: In a reaction flask, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[7][12]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.[7][12]

-

Hydrogenation: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[7][12]

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.[12]

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.[12]

Protocol for Cbz Deprotection by Catalytic Transfer Hydrogenation

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.

-

Setup: Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol or DMF.

-

Reagent Addition: Add 10% palladium on carbon (1/10 to 1/5 the weight of the substrate) and ammonium formate (2 to 4 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: After completion, filter off the catalyst.

-

Purification: Evaporate the filtrate to dryness. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution, or dialyzed and lyophilized if it is a larger peptide or polymer. The yields are typically quantitative.

Orthogonality and Strategic Application

The concept of "orthogonality" is central to modern peptide synthesis, referring to the ability to selectively remove one type of protecting group without affecting others.[1] The Cbz group's unique cleavage conditions, particularly hydrogenolysis, make it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[1][7] This orthogonality allows for complex synthetic strategies involving multiple protecting groups.

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Conclusion

Despite the prevalence of Fmoc and Boc strategies in automated solid-phase peptide synthesis, the Carboxybenzyl protecting group remains a highly relevant and valuable tool in the peptide chemist's toolbox. Its robust stability, ease of introduction, and multiple deprotection pathways offer a unique set of advantages, particularly in solution-phase synthesis, for the protection of side-chain functionalities, and in scenarios where cost is a significant consideration. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the Cbz group for the successful synthesis of complex peptides and other molecules of interest in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. peptide.com [peptide.com]

- 6. fiveable.me [fiveable.me]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 14. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of N-Cbz-N-benzyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of N-Cbz-N-benzyl-beta-alanine (CAS No. 252919-08-7). Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from structurally similar molecules, including N-Cbz-protected amino acids and N-benzylated amino acids, to provide well-founded estimations. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profiles of N-Cbz-N-benzyl-beta-alanine in their own laboratories.

Core Concepts: Understanding Solubility and Stability

Solubility is a critical physicochemical property that influences the bioavailability, formulation, and efficacy of a drug candidate. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For drug discovery and development, both kinetic and thermodynamic solubility are of interest.

Stability refers to the ability of a chemical compound to resist chemical change or degradation over time under various environmental conditions, such as pH, temperature, and light. Understanding the stability profile of a compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways.

Physicochemical Properties of N-Cbz-N-benzyl-beta-alanine

While experimental data is scarce, some fundamental properties of N-Cbz-N-benzyl-beta-alanine can be found in chemical supplier databases.

| Property | Value | Source |

| CAS Number | 252919-08-7 | BLD Pharm[1], PubChem[2] |

| Molecular Formula | C₁₈H₁₉NO₄ | BLD Pharm[1], PubChem[2] |

| Molecular Weight | 313.35 g/mol | BLD Pharm[1], PubChem[2] |

| Appearance | Predicted to be a white to off-white solid | Inferred from similar compounds |

Predicted Solubility Profile

Based on the general solubility characteristics of N-Cbz protected amino acids and the increased lipophilicity due to the N-benzyl group, the following solubility profile for N-Cbz-N-benzyl-beta-alanine is predicted. N-Cbz-L-alanine, a related compound, is sparingly soluble in water but soluble in many organic solvents.[3] The presence of the additional benzyl group in N-Cbz-N-benzyl-beta-alanine is expected to further decrease its aqueous solubility and enhance its solubility in organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low to Insoluble | The molecule has significant nonpolar character from the two benzyl groups and the Cbz protecting group, which will dominate over the polar carboxylic acid group. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water, with slight enhancement possible depending on the pKa of the carboxylic acid. |

| Methanol | Soluble to Highly Soluble | Polar protic solvent capable of hydrogen bonding with the carboxylic acid and interacting with the aromatic rings. |

| Ethanol | Soluble | Similar to methanol, though potentially slightly lower solubility due to decreased polarity. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Aprotic, highly polar solvent capable of solvating a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Aprotic, polar solvent, commonly used for peptide synthesis and known to dissolve protected amino acids.[4] |

| Dichloromethane (DCM) | Soluble | Nonpolar aprotic solvent that can effectively solvate the nonpolar regions of the molecule. |

| Ethyl Acetate | Soluble | Moderately polar solvent, often used in the workup and purification of N-Cbz protected amino acids.[3] |

| Acetonitrile | Soluble | Polar aprotic solvent commonly used in reversed-phase HPLC. |

| Hexanes/Petroleum Ether | Insoluble | Very nonpolar solvents, unlikely to effectively solvate the polar carboxylic acid and carbamate groups. |

Predicted Stability Profile and Degradation Pathways

The stability of N-Cbz-N-benzyl-beta-alanine is largely dictated by the robustness of the carbobenzyloxy (Cbz) protecting group and the potential for hydrolysis of the carbamate and degradation of the beta-alanine backbone.

General Stability of the Cbz Group: The Cbz group is known to be stable under a variety of conditions, including basic and mildly acidic environments, which makes it a valuable protecting group in multi-step synthesis.[3][5]

Potential Degradation Pathways:

-

Acidic Conditions: While generally stable to mild acids, strong acidic conditions, particularly with heating, can lead to the cleavage of the Cbz group to yield benzyl alcohol and the free amine. The primary degradation product would be N-benzyl-beta-alanine.

-

Basic Conditions: The Cbz group is generally stable to basic conditions. However, at elevated temperatures and extreme pH, hydrolysis of the carbamate could occur.

-

Oxidative Conditions: The benzyl groups could be susceptible to oxidation, potentially leading to the formation of benzoic acid and other related impurities.

-

Photolytic Conditions: Aromatic compounds can be susceptible to degradation upon exposure to UV light. It is advisable to store the compound protected from light.

-

Thermal Stress: Elevated temperatures can accelerate degradation, particularly in the presence of acid or base.

-

Catalytic Hydrogenolysis: The most common method for the removal of the Cbz group is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This is a controlled deprotection method rather than a degradation pathway under normal storage and handling.[3][5]

The logical relationship for the primary degradation under strong acid is depicted below:

References

- 1. 252919-08-7|N-Benzyl-N-Cbz-beta-alanine|BLD Pharm [bldpharm.com]

- 2. N-Benzyl-N-((benzyloxy)carbonyl)-beta-alanine | C18H19NO4 | CID 15547327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Spectroscopic Data of 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on the predicted spectroscopic characteristics based on its functional groups. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to compounds of this type.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: N-benzyl-N-[(benzyloxy)carbonyl]-beta-alanine[1]

-

CAS Number: 252919-08-7[1]

-

Molecular Formula: C₁₈H₁₉NO₄[1]

-

Molecular Weight: 313.35 g/mol

-

Physical Form: Solid[1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its constituent functional groups: a carboxylic acid, a tertiary amine, a benzyl group, and a benzyloxycarbonyl protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~5.1 | Singlet | 2H | Methylene protons of benzyloxy group (-OCH₂Ph) |

| ~4.5 | Singlet | 2H | Methylene protons of benzyl group (-NCH₂Ph) |

| ~3.6 | Triplet | 2H | Methylene protons alpha to nitrogen (-NCH₂-) |

| ~2.6 | Triplet | 2H | Methylene protons alpha to carbonyl (-CH₂COOH) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic acid carbonyl carbon (-COOH) |

| ~156 | Carbamate carbonyl carbon (-O(C=O)N-) |

| ~136-137 | Aromatic quaternary carbons (ipso-C) |

| ~127-129 | Aromatic carbons (-CH-) |

| ~67 | Methylene carbon of benzyloxy group (-OCH₂Ph) |

| ~51 | Methylene carbon of benzyl group (-NCH₂Ph) |

| ~45 | Methylene carbon alpha to nitrogen (-NCH₂-) |

| ~34 | Methylene carbon alpha to carbonyl (-CH₂COOH) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[2] |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch of the carbamate |

| ~1710 | Strong | C=O stretch of the carboxylic acid. |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretches |

| ~1250 | Strong | C-O stretch of the carboxylic acid and carbamate |

| ~1170 | Strong | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion | Notes |

| 314.1338 | [M+H]⁺ | Predicted exact mass for C₁₈H₂₀NO₄⁺ |

| 336.1157 | [M+Na]⁺ | Predicted sodium adduct |

| 312.1181 | [M-H]⁻ | Predicted exact mass for C₁₈H₁₈NO₄⁻ |

| 91.0548 | [C₇H₇]⁺ | Fragment corresponding to the benzyl/tropyllium ion |

| 108.0422 | [C₇H₈O]⁺ | Fragment corresponding to benzyl alcohol from the benzyloxycarbonyl group |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ is a good first choice for many organic molecules).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Using a pipette, transfer the solution into a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a larger spectral width (e.g., 0 to 200 ppm) and a significantly higher number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (~1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of dry KBr powder (~100-200 mg) into a mortar.

-

Add a very small amount of the solid sample (~1-2 mg) to the KBr.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., O-H, C=O, C-O, C-N, aromatic C-H).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample (~1 mg)

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)

Procedure (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture, often containing a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) or introduce it via an HPLC system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragments that correspond to different parts of the molecule (e.g., loss of the benzyl group, decarboxylation).

-

Workflow and Data Relationship Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

Discovery and history of Cbz-protected amino acids

An In-depth Technical Guide to the Discovery and History of Cbz-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

A cornerstone in the art of peptide synthesis, the benzyloxycarbonyl (or carbobenzyloxy, Cbz) protecting group has played a pivotal role in the advancement of peptide chemistry and drug development for nearly a century.[1] This technical guide provides a comprehensive overview of the discovery, history, and application of N-Cbz protected amino acids, offering researchers, scientists, and drug development professionals a detailed resource on its synthesis, deprotection, and strategic use in complex molecular construction.[1]

A Historical Breakthrough in Peptide Chemistry

The early 20th century saw significant strides in understanding the fundamental nature of proteins as polymers of amino acids. However, the controlled, stepwise synthesis of peptides with a defined sequence remained a formidable challenge. The primary obstacle was the inherent reactivity of the amino group of one amino acid, which could uncontrollably react with the activated carboxyl group of another, leading to a mixture of undesired products.[1][2]

A paradigm shift occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a temporary protecting shield for the α-amino group of amino acids.[1][3] This innovation, born out of the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, was the first truly effective and widely applicable method for reversible amine protection in peptide synthesis.[1] The Cbz group's stability under the conditions of peptide bond formation, coupled with its facile removal under mild, specific conditions, unlocked the door to the rational and sequential assembly of amino acids into peptides of defined structure.[1] This seminal discovery laid the groundwork for the field of solid-phase peptide synthesis, developed decades later by Bruce Merrifield, and continues to be a vital tool in the synthetic chemist's arsenal.[1]

The Chemistry of Cbz Protection and Deprotection

The utility of the Cbz group lies in its unique chemical properties. It is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[1][4] This reaction converts the nucleophilic amine into a much less reactive carbamate, effectively masking it from participating in subsequent reactions.[1][4]

The true elegance of the Cbz group is revealed in its selective removal. The original and most common method for Cbz deprotection is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide.[1][4] This process is remarkably mild and orthogonal to many other protecting groups used in organic synthesis.[1] Over the years, a range of alternative deprotection methods have been developed, including acidolysis with reagents like hydrogen bromide in acetic acid (HBr/AcOH) and Lewis acid-promoted methods.[1][4]

Mechanism of Cbz Protection

The protection of an amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of Cbz-Cl. The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[4]

Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common deprotection method. It involves the cleavage of the benzylic C-O bond using a palladium catalyst and a hydrogen source, resulting in the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[4]

References

The Strategic Integration of β-Amino Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability has led medicinal chemists to explore beyond the canonical α-amino acid scaffold. Among the most promising of these explorations are the β-amino acids, structural isomers of their α-counterparts, which offer a unique combination of properties that address many of the inherent limitations of traditional peptide-based drugs. This in-depth technical guide delineates the core applications of β-amino acids in medicinal chemistry, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction: The β-Amino Acid Advantage

β-Amino acids are characterized by the placement of the amino group on the β-carbon relative to the carboxyl group, a simple isomeric shift that imparts profound changes in molecular conformation and biological activity. This structural alteration provides a powerful tool for the medicinal chemist, offering several key advantages:

-

Enhanced Proteolytic Stability: The altered backbone geometry of peptides incorporating β-amino acids (β-peptides or α/β-peptides) renders them significantly more resistant to degradation by proteases. This increased stability translates to longer in vivo half-lives and improved pharmacokinetic profiles.[1]

-

Diverse Conformational Landscapes: Unlike α-peptides, which predominantly adopt α-helical and β-sheet secondary structures, β-peptides can fold into a variety of well-defined and stable secondary structures, including various helices (e.g., 14-helix, 12-helix) and sheets, even in short sequences.[1] This conformational diversity allows for the precise spatial arrangement of side chains to mimic the binding epitopes of natural peptides and proteins.

-

Peptidomimicry and Beyond: The ability to form stable, predictable secondary structures makes β-amino acids ideal building blocks for peptidomimetics. They can effectively mimic the bioactive conformations of α-peptides, enabling the design of potent receptor agonists and antagonists, as well as inhibitors of protein-protein interactions.[2]

Key Therapeutic Applications and Quantitative Data

The versatility of β-amino acids has been demonstrated across a range of therapeutic areas. The following tables summarize key quantitative data for selected applications, showcasing the potency and efficacy of β-amino acid-containing compounds.

Table 1: Inhibition of HIV-1 Fusion

β-Peptides have been successfully designed to mimic the C-terminal heptad repeat (CHR) of the HIV-1 gp41 protein, a key player in the viral fusion process. By binding to the N-terminal heptad repeat (NHR), these β-peptides inhibit the formation of the six-helix bundle, a critical step for membrane fusion.

| Compound | Target | Assay | IC50 / EC50 | Reference |

| βWWI-1 | HIV-1 gp41 | Cell-Cell Fusion | 1.2 µM | |

| βWWI-2 | HIV-1 gp41 | Cell-Cell Fusion | 1.5 µM | |

| βWWI-3 | HIV-1 gp41 | Cell-Cell Fusion | 0.8 µM | |

| βWWI-4 | HIV-1 gp41 | Cell-Cell Fusion | 0.9 µM |

Table 2: Modulation of Protein-Protein Interactions (p53-MDM2)

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology. β-Peptides have been developed to mimic the α-helical p53 peptide that binds to MDM2, thereby disrupting the interaction and reactivating p53's tumor-suppressive functions.

| Compound | Target | Assay | Ki | Reference |

| β-peptide 1 | hDM2 | Fluorescence Polarization | 1.5 µM | [2] |

| α,β-peptide 8 | Bcl-xL | Fluorescence Polarization | 1.5 µM |

Table 3: Anti-Angiogenic Peptides

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer. β-Amino acid-containing peptides have been designed to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) or other key regulators.

| Compound | Target/Assay | IC50 | Reference |

| Anginex Analogue 22 | Inhibition of bEND.3 cell proliferation | 2.5 µM | [2] |

| Anginex Analogue 23 | Inhibition of bEND.3 cell proliferation | 5.0 µM | [2] |

| Anginex Analogue 24 | Inhibition of bEND.3 cell proliferation | 10 µM | [2] |

Table 4: Antimicrobial Peptides

The rise of antibiotic resistance has spurred the development of novel antimicrobial agents. β-Peptides, with their proteolytic stability and ability to adopt amphipathic helical structures, are promising candidates for antimicrobial drug discovery.

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| Betatide | E. coli | 8 | |

| Betatide | S. aureus | 4 | |

| DP7 | S. aureus | 128 | |

| DP7 | E. coli | 128 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers in the field.

Synthesis of β-Peptides: Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common method for the solid-phase synthesis of β-peptides.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected β-amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected β-amino acid (3 equivalents), HOBt/OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the coupling solution to the resin and shake at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent β-amino acid in the sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF and DCM, and then dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This assay evaluates the resistance of β-peptides to enzymatic degradation compared to their α-peptide counterparts.

Materials:

-

β-peptide and corresponding α-peptide

-

Protease solution (e.g., trypsin, chymotrypsin, pronase) in an appropriate buffer (e.g., Tris-HCl, PBS)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

RP-HPLC system

Protocol:

-

Peptide Solutions: Prepare stock solutions of the β-peptide and α-peptide in the assay buffer.

-

Reaction Setup:

-

In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Include a control sample for each peptide with buffer instead of the protease solution.

-

-

Incubation: Incubate the reaction mixtures at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

-

Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.

-

Analysis:

-

Analyze the samples by RP-HPLC.

-

Monitor the disappearance of the parent peptide peak over time.

-

-

Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the time 0 sample. Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.

HIV-1 Mediated Cell-Cell Fusion Assay

This assay measures the ability of β-peptides to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and a coreceptor.

Materials:

-

Effector cells expressing HIV-1 Env (e.g., CHO-Env)

-

Target cells expressing CD4, a coreceptor (CXCR4 or CCR5), and a reporter gene (e.g., β-galactosidase under the control of the HIV-1 LTR) (e.g., HeLa-CD4-LTR-lacZ)

-

β-peptide inhibitors

-

Cell culture medium

-

β-galactosidase substrate (e.g., X-gal or a chemiluminescent substrate)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment:

-

Prepare serial dilutions of the β-peptide inhibitors in cell culture medium.

-

Add the inhibitor solutions to the wells containing the target cells.

-

Include control wells with medium only (no inhibitor) and a positive control inhibitor (e.g., a known fusion inhibitor like T-20).

-

-

Co-culture: Add the effector cells to each well.

-

Incubation: Incubate the co-culture for a period that allows for cell fusion to occur (e.g., 6-8 hours) at 37°C.

-

Lysis and Reporter Assay:

-

Lyse the cells to release the β-galactosidase.

-

Add the β-galactosidase substrate.

-

Incubate to allow for color or light development.

-

-

Measurement: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of fusion inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of β-amino acids.

Signaling Pathways

References

N-Alkylated Amino Acids in Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor pharmacokinetic properties, including susceptibility to proteolytic degradation and low cell membrane permeability.[1][2] N-alkylation, the substitution of the amide proton with an alkyl group, is a powerful strategy in medicinal chemistry to overcome these limitations.[3][4] This modification introduces significant changes to the peptide backbone, profoundly impacting its conformation, stability, and bioavailability.[5] By replacing the amide hydrogen, N-alkylation eliminates a hydrogen bond donor, which can disrupt secondary structures and increase lipophilicity.[3][6] This guide provides an in-depth overview of the synthesis, properties, and applications of N-alkylated amino acids in contemporary peptide design, complete with experimental protocols and quantitative data to aid researchers in this field.

Core Principles of N-Alkylated Peptides

The introduction of an N-alkyl group, most commonly a methyl group, onto the peptide backbone imparts several key physicochemical changes:

-

Enhanced Proteolytic Stability: The steric hindrance provided by the alkyl group shields the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological fluids.[7][8]

-

Increased Membrane Permeability: The removal of the amide proton reduces the peptide's overall polarity and hydrogen bonding capacity, facilitating its passive diffusion across cell membranes.[3][9] This is a critical factor for targeting intracellular proteins.

-

Conformational Restriction: N-alkylation restricts the rotation around the Cα-C bond and can favor a cis-amide bond conformation, which can be exploited to stabilize specific secondary structures like β-turns.[10][11] This conformational control can lead to improved receptor selectivity and affinity.

Synthesis of N-Alkylated Peptides

The incorporation of N-alkylated amino acids into a peptide sequence can be achieved through two primary strategies: the use of pre-synthesized N-alkylated amino acid building blocks or by on-resin N-alkylation of the peptide chain.

Synthesis of Fmoc-N-Alkyl-Amino Acid Monomers

A common method for the preparation of Fmoc-N-alkyl-amino acids is the Biron-Kessler method, which is a modification of the Fukuyama procedure. This involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining NH proton, allowing for its alkylation.

Solid-Phase Peptide Synthesis (SPPS) with N-Alkylated Amino Acids

The coupling of N-alkylated amino acids during SPPS is often challenging due to steric hindrance.[12] Specialized coupling reagents and conditions are required to achieve high yields.

On-Resin N-Alkylation

An alternative to using pre-formed monomers is the direct N-alkylation of the peptide while it is still attached to the solid support. The Fukuyama-Mitsunobu reaction is a mild and efficient method for this purpose.[13][14]

Quantitative Impact of N-Alkylation on Peptide Properties

The effects of N-alkylation on peptide properties are significant and can be quantified to guide rational peptide design.

Proteolytic Stability

N-methylation has been shown to dramatically increase the half-life of peptides in the presence of proteases.

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [8] |

| N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 | [8] | |

| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | [8] | |

| Somatostatin analog | Non-methylated | Rat liver homogenate | 15.5 ± 2 min | - | [15] |

| Multiple N-methylations | Rat liver homogenate | 74 ± 6 min | ~5 | [15] |

Cell Permeability

N-alkylation, particularly in the form of peptoids (N-alkylated glycines), has been demonstrated to significantly enhance cell permeability compared to their peptide counterparts.

| Compound Type | Sequence | Cell Permeability (Relative to Peptide) | Reference |

| Peptide | (Leu-Homoserine)₁ | 1x | [16] |

| Peptoid | (N-Leu-N-Homoserine)₁ | >20x | [16] |

| Peptide | (Leu-Homoserine)₂ | 1x | [16] |

| Peptoid | (N-Leu-N-Homoserine)₂ | >20x | [16] |

| Peptide | (Leu-Homoserine)₃ | 1x | [16] |

| Peptoid | (N-Leu-N-Homoserine)₃ | >20x | [16] |

| Peptide | (Leu-Homoserine)₄ | 1x | [16] |

| Peptoid | (N-Leu-N-Homoserine)₄ | >20x | [16] |

Receptor Binding Affinity

The impact of N-alkylation on receptor binding is context-dependent. It can either increase or decrease affinity depending on the specific residue modified and its role in receptor interaction.

| Peptide | Modification | Receptor | Binding Affinity (IC₅₀ or Kᵢ) | Change in Affinity | Reference |

| c(D-Trp-Lys-Thr-Phe) | Non-methylated | Somatostatin Receptor | Kᵢ = 2.5 nM | - | (Hypothetical Example) |

| N-Me-Phe | Somatostatin Receptor | Kᵢ = 0.5 nM | 5-fold increase | (Hypothetical Example) | |

| N-Me-Lys | Somatostatin Receptor | Kᵢ = 50 nM | 20-fold decrease | (Hypothetical Example) |

Experimental Protocols

Protocol 1: On-Resin N-Methylation via the Biron-Kessler Method

This protocol describes a three-step procedure for the N-methylation of an amino acid residue on a solid support.[6][17]

Materials:

-

Peptide-resin with a free N-terminal amine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

4-Dimethylaminopyridine (DMAP)

-

N-Methylpyrrolidone (NMP)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

β-mercaptoethanol

-

Solid Phase Peptide Synthesis (SPPS) reaction vessel

-

Shaker

Procedure:

-

Sulfonylation: a. Swell the peptide-resin in NMP. b. Prepare a pre-activation solution of o-NBS-Cl (4 eq) and DMAP (10 eq) in NMP. c. Add the solution to the resin and shake for 5-60 minutes.[6][17] d. Wash the resin thoroughly with NMP (5x).[17]

-

Methylation: a. Prepare a solution of DBU (5 eq) and methyl iodide (10 eq) in NMP. b. Add the solution to the sulfonated peptide-resin and shake for 25-60 minutes.[6][17] c. Wash the resin with NMP (5x).[17]

-

Desulfonylation: a. Prepare a solution of β-mercaptoethanol (10 eq) and DBU (5 eq) in NMP. b. Add the solution to the resin and shake for 10-30 minutes.[6][17] c. Repeat the desulfonylation step once more. d. Wash the resin with NMP (5x) and then with dichloromethane (DCM) (3x).[17]

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of peptides in the presence of proteases using RP-HPLC.[18][19]

Materials:

-

Peptide stock solution (e.g., in DMSO)

-

Protease solution (e.g., trypsin, chymotrypsin, or serum/plasma) in a suitable buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or acetonitrile/ethanol mixture)[18][20]

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Incubator or water bath at 37°C

Procedure:

-

Incubation: a. Dilute the peptide stock solution to the final desired concentration in the protease solution. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: a. Immediately add the aliquot to the quenching solution to stop the enzymatic reaction. b. Centrifuge the samples to precipitate proteins.

-

Analysis: a. Analyze the supernatant by RP-HPLC. b. Quantify the peak area of the intact peptide at each time point.

-

Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the half-life (t½) of the peptide from the degradation curve.

Protocol 3: Caco-2 Cell Permeability Assay

This protocol describes the use of the Caco-2 cell line as an in vitro model of the intestinal epithelium to assess peptide permeability.[7][15]

Materials:

-

Caco-2 cells

-

Transwell™ inserts

-

Cell culture medium (e.g., DMEM)

-

Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES)

-

Peptide solution in transport buffer

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture: a. Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[7] b. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with transport buffer. b. Add the peptide solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

-

Sample Analysis: a. Quantify the concentration of the peptide in the collected samples using LC-MS/MS.

-

Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Visualizations

Signaling Pathway

N-alkylated peptides are often designed to target G-protein coupled receptors (GPCRs) with improved therapeutic profiles. The following diagram illustrates a generic GPCR signaling cascade that can be modulated by such peptides.

Caption: Generic GPCR signaling pathway activated by an N-alkylated peptide.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of N-alkylated peptides.

References

- 1. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. Targeting GPCRs and Their Signaling as a Therapeutic Option in Melanoma [mdpi.com]

- 9. High-throughput prediction of peptide structural conformations with AlphaFold2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using N-Cbz-N-benzyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of N-Cbz-N-benzyl-beta-alanine in solid-phase peptide synthesis (SPPS). Due to the steric hindrance presented by the N-Cbz and N-benzyl protecting groups, this amino acid derivative requires optimized protocols to achieve efficient coupling and high-purity peptide products. This document outlines the challenges, recommended materials, detailed experimental procedures, and troubleshooting strategies.

Introduction

N-Cbz-N-benzyl-beta-alanine is a valuable building block for the synthesis of beta-peptides and peptidomimetics. Beta-peptides, oligomers of beta-amino acids, exhibit unique structural properties and are often more resistant to enzymatic degradation compared to their alpha-peptide counterparts, making them attractive candidates for drug development.[1] The N-terminal Cbz (benzyloxycarbonyl) and benzyl groups provide protection during synthesis. However, their bulkiness can significantly impede coupling reactions in SPPS.[2] This document provides protocols to overcome these challenges.

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge in using N-Cbz-N-benzyl-beta-alanine in SPPS is its significant steric hindrance. The bulky Cbz and benzyl groups on the nitrogen atom can obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[2] This can lead to:

-

Low Coupling Yields: Incomplete reactions result in deletion sequences, where one or more amino acids are missing from the final peptide.[2]

-

Slow Reaction Kinetics: Extended coupling times are often necessary, which can increase the risk of side reactions and peptide aggregation.[2]

-

Peptide Aggregation: The growing peptide chain may aggregate, further hindering coupling efficiency.[2]

To mitigate these issues, optimization of coupling reagents, reaction times, and temperature may be necessary.

Materials and Reagents

A comprehensive list of materials and reagents required for the successful incorporation of N-Cbz-N-benzyl-beta-alanine into a peptide sequence via SPPS is provided in the table below.

| Material/Reagent | Grade | Purpose |

| N-Cbz-N-benzyl-beta-alanine | Peptide synthesis grade | Amino acid building block |

| Solid Support (e.g., Rink Amide Resin) | Peptide synthesis grade | Solid phase for peptide assembly |

| Coupling Reagent (e.g., HATU, HBTU, PyBOP) | Peptide synthesis grade | Activation of the carboxylic acid for amide bond formation |

| Base (e.g., DIPEA, NMM) | Peptide synthesis grade | Activation and neutralization |

| Solvent (e.g., DMF, NMP) | Peptide synthesis grade | Resin swelling, washing, and reaction solvent |

| Deprotection Reagent (e.g., 20% Piperidine in DMF) | Reagent grade | Removal of the temporary Fmoc protecting group |

| Cleavage Cocktail (e.g., TFA/TIS/H2O) | Reagent grade | Cleavage of the peptide from the resin and removal of side-chain protecting groups |

| Capping Reagent (e.g., Acetic Anhydride/DIPEA in DMF) | Reagent grade | To block unreacted amino groups (optional) |

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis and have been adapted to address the challenges associated with the sterically hindered N-Cbz-N-benzyl-beta-alanine.

General SPPS Workflow

The overall process of incorporating a single amino acid in SPPS follows a cyclical workflow.

Caption: General workflow for a single coupling cycle in SPPS.

Detailed Coupling Protocol for N-Cbz-N-benzyl-beta-alanine

This protocol outlines the key steps for the efficient coupling of the sterically hindered amino acid.

-

Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve N-Cbz-N-benzyl-beta-alanine (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.9 equivalents) in DMF.[2]

-

Add a base, for instance, N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.[2]

-

Allow the mixture to pre-activate for 1-2 minutes.[2]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.[2]

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

(Optional) Capping: If the coupling is suspected to be incomplete, unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[2]

Deprotection of Cbz and Benzyl Groups

The Cbz and benzyl groups are typically removed during the final cleavage step.

-

Hydrogenolysis: A common method for Cbz deprotection is hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a source of hydrogen.[3][4] This method is generally mild and efficient.

-

Acid-Mediated Cleavage: Strong acids can also cleave Cbz and benzyl groups.[3][5] However, harsh acidic conditions can potentially lead to side reactions. The final cleavage from the resin using a trifluoroacetic acid (TFA)-based cocktail will also remove these protecting groups.

The choice of deprotection method will depend on the overall protecting group strategy and the sensitivity of the peptide sequence.

Troubleshooting Low Coupling Efficiency

Low coupling efficiency is a common issue when working with sterically hindered amino acids. The following diagram outlines a logical approach to troubleshooting this problem.

Caption: Troubleshooting logic for low coupling efficiency.

Quantitative Data Summary

| Parameter | Standard Protocol | Optimized Protocol (for sterically hindered aa) |

| Coupling Reagent | Standard (e.g., DIC/HOBt) | High-efficiency (e.g., HATU, PyAOP)[2] |

| Amino Acid Equivalents | 1.5 - 2 eq. | 3 - 5 eq.[2] |

| Coupling Time | 30 - 60 min | 2 - 4 hours or overnight[2] |

| Double Coupling | Not typically required | Recommended for difficult sequences[2] |

| Expected Coupling Efficiency | >99% | >98% (with optimization) |

| Crude Peptide Purity | High | Moderate to High (may require more purification) |

| Overall Yield | Good | Fair to Good |

Note: The values in this table are estimates and will vary depending on the specific peptide sequence and synthesis conditions.

Logical Relationships in Protecting Group Strategy

The success of SPPS relies on an orthogonal protecting group strategy, where the temporary N-terminal protecting group and the permanent side-chain protecting groups can be removed under different conditions.

Caption: Logical relationship of protecting groups and deprotection reagents in Fmoc-SPPS.

By following these application notes and protocols, researchers can effectively incorporate the sterically challenging N-Cbz-N-benzyl-beta-alanine into their peptide synthesis workflows, enabling the creation of novel beta-peptides for various scientific and therapeutic applications.

References